4-Bromo-1-chloro-6-methoxyisoquinoline
Overview
Description
4-Bromo-1-chloro-6-methoxyisoquinoline is a heterocyclic compound with the molecular formula C10H7BrClNO. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the isoquinoline core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 4-Bromo-1-chloro-6-methoxyisoquinoline typically involves multi-step reactions. One common synthetic route includes the following steps :
Mercury (II) diacetate in 1,2-dichloroethane: This step is conducted at temperatures between 120-180°C for approximately 1.08 hours.
N-Bromosuccinimide in acetonitrile: This reaction occurs at 20°C under an inert atmosphere for 2 hours.
Trichlorophosphate reflux: This final step completes the synthesis.
Industrial production methods may vary, but they generally follow similar multi-step processes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
4-Bromo-1-chloro-6-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Common reagents used in these reactions include N-Bromosuccinimide, trichlorophosphate, and various organometallic reagents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-1-chloro-6-methoxyisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: As an intermediate, it facilitates the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-6-methoxyisoquinoline involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, altering their activity and leading to various biological effects . The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
4-Bromo-1-chloro-6-methoxyisoquinoline can be compared with other isoquinoline derivatives such as:
6-Methoxyisoquinoline: Lacks the bromine and chlorine substituents, leading to different reactivity and applications.
1-Chloro-6-methoxyisoquinoline: Similar structure but without the bromine atom, affecting its chemical behavior and biological activity.
Properties
IUPAC Name |
4-bromo-1-chloro-6-methoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-8(4-6)9(11)5-13-10(7)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKJHHPPTUPMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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